
Dodeca-2,4,6,8,10-pentayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,4,6,8,10-pentayne is an organic compound with the molecular formula C12H6 It is a linear molecule consisting of a chain of twelve carbon atoms with alternating triple and single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,4,6,8,10-pentayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, like oxygen or air, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s instability and reactivity. when produced, it is typically synthesized in controlled laboratory environments using advanced techniques like flow chemistry, which allows for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,4,6,8,10-pentayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Scientific Research Applications
Dodeca-2,4,6,8,10-pentayne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Explored for its electronic properties and potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of dodeca-2,4,6,8,10-pentayne involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metals and other organic molecules makes it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triyne: A shorter polyacetylene with three triple bonds.
Octa-1,3,5,7-tetrayne: A polyacetylene with four triple bonds.
Deca-1,3,5,7,9-pentayne: A polyacetylene with five triple bonds.
Uniqueness
Dodeca-2,4,6,8,10-pentayne is unique due to its longer carbon chain and higher number of triple bonds compared to similar compounds. This gives it distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
43032-61-7 |
|---|---|
Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
dodeca-2,4,6,8,10-pentayne |
InChI |
InChI=1S/C12H6/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H3 |
InChI Key |
IXXCJNXKZUMXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC#CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


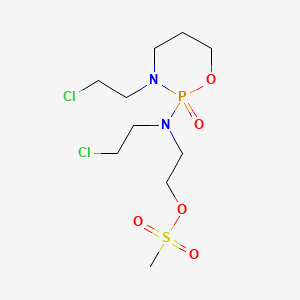
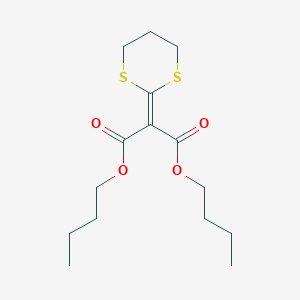
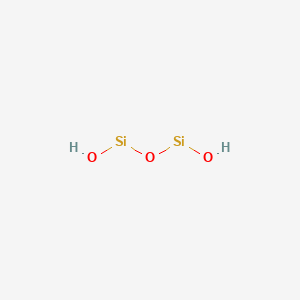
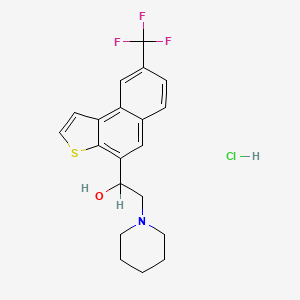
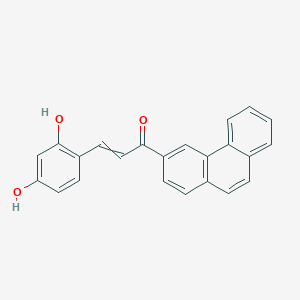
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
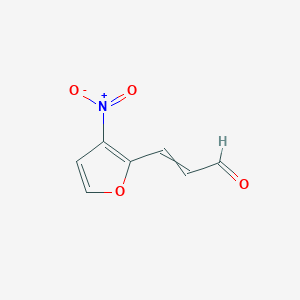
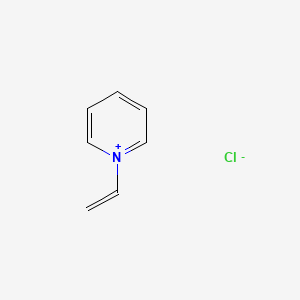
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
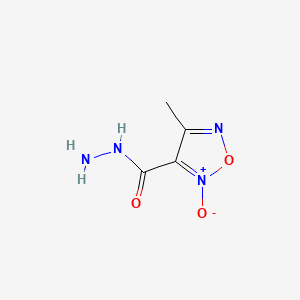
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
